molecular formula C20H24N2O3 B2994942 3-(2,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol CAS No. 1018146-25-2

3-(2,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol

Cat. No.: B2994942
CAS No.: 1018146-25-2
M. Wt: 340.423
InChI Key: UKCPESASZDYTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol is a synthetic small molecule featuring a propan-2-ol backbone substituted with a 2,4-dimethylphenoxy group and a benzimidazole ring modified with a methoxymethyl substituent. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, often associated with bioactivity such as enzyme inhibition (e.g., cytochrome P450) or receptor modulation (e.g., adrenoceptors) . The methoxymethyl group on the benzimidazole likely enhances solubility and bioavailability compared to unsubstituted analogs, while the 2,4-dimethylphenoxy group may influence lipophilicity and target binding affinity.

Properties

IUPAC Name

1-(2,4-dimethylphenoxy)-3-[2-(methoxymethyl)benzimidazol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-14-8-9-19(15(2)10-14)25-12-16(23)11-22-18-7-5-4-6-17(18)21-20(22)13-24-3/h4-10,16,23H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCPESASZDYTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2COC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C19H22N2O3
  • CAS Number : 1018146-33-2

This compound features a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Research indicates that compounds containing benzimidazole derivatives often interact with various cellular pathways. For instance, the benzimidazole structure is implicated in:

  • DNA Damage Response : Compounds similar to this compound have been shown to mitigate DNA damage induced by ionizing radiation. A study demonstrated that a related benzimidazole derivative reduced γ-H2AX foci formation in mammalian cells, suggesting a protective effect against DNA damage .
  • Cell Cycle Regulation : The activation of cell cycle checkpoints and apoptosis pathways has been noted in cells treated with related compounds. This indicates potential use in cancer therapy by inducing cell death in malignant cells while protecting normal cells from damage .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in various studies:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Similar benzimidazole derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory conditions.
  • Antitumor Activity : Preliminary studies indicate that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings. Notably:

  • A study investigated the effects of a related compound on multiple myeloma patients, demonstrating improved outcomes when combined with standard therapies . This suggests that similar compounds could enhance treatment efficacy in hematological malignancies.
  • Another research effort assessed the compound's role in modulating gene expression related to DNA repair mechanisms, revealing significant alterations in the expression profiles of genes involved in cellular stress responses .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant reduction in oxidative stress
Anti-inflammatoryDecreased levels of inflammatory cytokines
AntitumorInhibition of cancer cell proliferation
DNA Damage ResponseReduced γ-H2AX foci formation post-radiation

Comparison with Similar Compounds

Benzimidazole Derivatives

  • Compound 21 (): Structure: 1-(3-benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol. Molecular Weight: 404 g/mol (LCMS: m/z=404 [M+H]+). Key Features: A benzyl-substituted benzimidazole with a 2-methoxyphenoxy group. Comparison: The absence of a methoxymethyl group in Compound 21 may reduce solubility compared to the target compound. The 2-methoxyphenoxy substituent could enhance α-adrenoceptor binding, as seen in structurally related antiarrhythmic agents .
  • Compound 25 (): Structure: 1-(2-imino-3-methyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol. Molecular Weight: 312 g/mol (LCMS: m/z=312 [M+H]+). Key Features: A methyl-substituted benzimidazole with a p-tolyloxy group. The p-tolyloxy group may confer weaker adrenoceptor affinity compared to the target compound’s 2,4-dimethylphenoxy group .

Indole and Oxazole Derivatives

  • Indole-Based Analog (): Structure: (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol. Pharmacological Profile: Exhibited antiarrhythmic and β1-adrenoceptor binding activity (IC₅₀ ~50 nM). The target compound’s benzimidazole core may offer stronger enzyme inhibition due to enhanced hydrogen bonding .
  • Benzo[d]oxazole Derivative (): Structure: 2-(2-(benzo[d]oxazol-2-yl)-1-methoxypropan-2-ylamino)phenol. Key Features: Oxazole ring instead of benzimidazole.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP* Key Functional Groups Bioactivity Highlights
Target Compound ~382† ~3.1 Benzimidazole, methoxymethyl Inferred CYP51 binding
Compound 21 () 404 4.2 Benzimidazole, benzyl Potential α-adrenoceptor ligand
Compound 25 () 312 2.8 Benzimidazole, methyl Moderate membrane permeability
Indole Analog () ~420‡ 3.5 Indole, methoxymethyl β1-adrenoceptor binding

*Predicted using fragment-based methods.
†Calculated based on formula.
‡Estimated from structural similarity.

Mechanistic Insights

  • However, the benzimidazole core may shift selectivity toward enzyme targets like CYP51, as seen in triazole antifungals .
  • This suggests the target compound may share a similar mechanism but with altered potency due to differences in heterocycle electronics .

Q & A

Q. What are the recommended synthetic routes for 3-(2,4-dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzimidazole derivatives typically involves condensation reactions. For example, substituted benzaldehydes can react with amino-triazole intermediates under reflux in ethanol with glacial acetic acid as a catalyst (as described in ). To optimize yield, consider varying reflux duration (e.g., 4–8 hours), solvent polarity (e.g., ethanol vs. DMF), and catalyst loading. Purification via column chromatography or recrystallization is recommended to isolate the product from byproducts. Monitor reaction progress using TLC or HPLC .

Q. How should researchers characterize the structural and purity profile of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C) to confirm the presence of methoxymethyl, benzimidazole, and phenoxy groups.
  • Mass spectrometry (MS) for molecular weight verification.
  • HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays).
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for structurally related benzimidazole derivatives in and .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: While specific hazard data for this compound is limited (), general precautions for phenolic/benzimidazole derivatives apply:

  • Use fume hoods to avoid inhalation of aerosols.
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Store in airtight containers at room temperature, away from oxidizing agents.
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?

Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent vehicles). To address this:

  • Standardize protocols using guidelines from (pharmacopeial impurity analysis).
  • Validate activity via orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
  • Perform meta-analysis of published data to identify confounding variables (e.g., stereochemical purity, solvent effects).
  • Use computational tools (e.g., molecular docking) to correlate structural features with activity trends .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Design accelerated stability studies:

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of methoxymethyl groups).
  • Kinetic modeling : Calculate activation energy (Eₐ) using the Arrhenius equation to predict shelf-life. Reference for waste-handling protocols during degradation studies .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer: Focus on modifying key substituents:

  • Phenoxy group : Replace 2,4-dimethyl groups with halogens or electron-withdrawing moieties.
  • Benzimidazole core : Introduce substituents at the N1 or C2 positions to modulate lipophilicity (logP).
  • Propan-2-ol backbone : Explore stereoisomers (R/S configurations) using chiral HPLC (). Validate changes via in vitro assays (e.g., receptor binding) and ADMET profiling .

Q. What analytical methods are suitable for detecting and quantifying impurities in bulk samples?

Methodological Answer: Adopt pharmacopeial guidelines () for impurity profiling:

  • LC-MS/MS to identify trace impurities (e.g., residual solvents, synthetic intermediates).
  • NMR spiking experiments to confirm impurity structures.
  • Limit tests for heavy metals (ICP-MS) and residual catalysts (e.g., Pd in cross-coupling reactions).
  • Reference for threshold limits of phenolic byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.